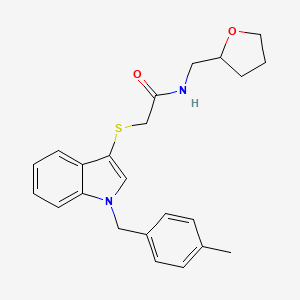

![molecular formula C10H11N3O2S B2417375 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene CAS No. 73924-29-5](/img/structure/B2417375.png)

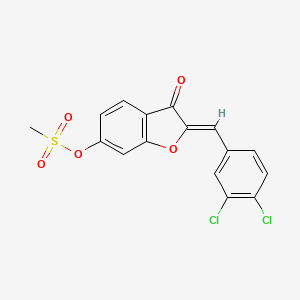

1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene

カタログ番号 B2417375

CAS番号:

73924-29-5

分子量: 237.28

InChIキー: CTACMSMEMFYAKN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .

Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.28 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Catalytic Aminocarbonylation

- Aminocarbonylation reactions using palladium catalysts with various amine nucleophiles have been explored. This process involves the use of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).

Synthesis of Carbonylated Products

- Palladium-catalyzed aminocarbonylation using a free radical (4-amino-TEMPO) for the first time has been demonstrated. This process partially reduces the free radical under certain conditions, allowing the isolation of carbonylated products with stable radical moieties (Gergely, Takács, & Kollár, 2017).

N-Heterocyclic Carbene Catalysis

- N-Heterocyclic carbenes derived from triazolium salts effectively generate homoenolate species from α,β-unsaturated aldehydes. This approach produces substituted pyrazolidinones, showcasing the versatility of N-heterocyclic carbenes in catalyzing reactions involving similar structures (Chan & Scheidt, 2008).

Substituent Effects in Aminocarbonylation

- Studying the effects of various substituents in the aminocarbonylation of para-substituted iodobenzenes reveals that electron-withdrawing groups increase substrate reactivity. This research highlights the influence of substituents on the efficiency and selectivity of aminocarbonylation processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

Corrosion Inhibition Properties

- Research into 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These compounds demonstrate significant inhibition efficiency, contributing to materials science and corrosion research (Verma, Quraishi, & Singh, 2015).

Synthesis of N-Picolylcarboxamides

- Systematic investigation of palladium-catalysed aminocarbonylation with N-nucleophiles containing pyridyl moieties, leading to the formation of unsaturated carboxamide, showcases the synthesis versatility of related compounds (Gergely et al., 2014).

Carbene-Mediated Transformations

- Transformations involving carbene-mediated reactions with benzimidazolium salts highlight the diverse synthetic applications of carbene chemistry in producing a range of compounds (Katritzky et al., 2011).

Carbonylation of Nitrobenzene

- The palladium-catalyzed carbonylation of nitrobenzene to N-methyl phenylcarbamate, accelerated by anthranilic acid, exemplifies the nuanced catalysis involving similar compounds (Gasperini, Ragaini, Cenini, & Gallo, 2003).

将来の方向性

特性

IUPAC Name |

N-(carbamoylcarbamothioyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-2-4-7(5-3-6)8(14)12-10(16)13-9(11)15/h2-5H,1H3,(H4,11,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTACMSMEMFYAKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Boc-indole-3-carboxamidoxime

1348214-01-6

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)

![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)